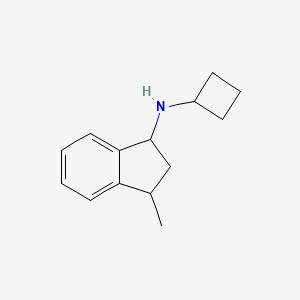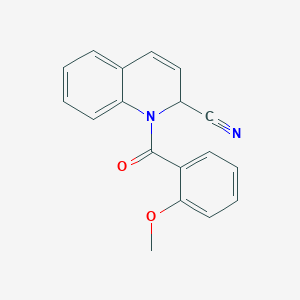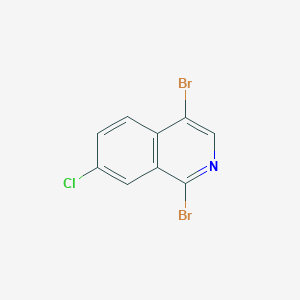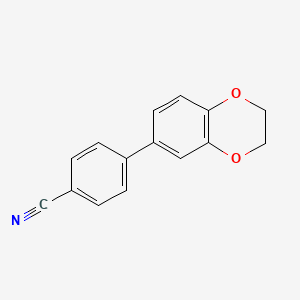
3-Iodo-4-(trifluoromethyl)phenacylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-4-(trifluoromethyl)phenacylamine hydrochloride: is a chemical compound with the molecular formula C9H8ClF3IN It is characterized by the presence of an iodine atom, a trifluoromethyl group, and a phenacylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-(trifluoromethyl)phenacylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-iodo-4-(trifluoromethyl)benzaldehyde and an amine source.
Reaction Conditions: The key steps involve the formation of the phenacylamine moiety through a series of reactions, including condensation and reduction. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodo-4-(trifluoromethyl)phenacylamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The phenacylamine moiety can participate in condensation reactions with various carbonyl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium cyanide, often in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the iodine atom.
Wissenschaftliche Forschungsanwendungen
3-Iodo-4-(trifluoromethyl)phenacylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 3-Iodo-4-(trifluoromethyl)phenacylamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group and iodine atom contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound can modulate biochemical pathways by inhibiting or activating specific proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Iodo-4-(trifluoromethyl)benzaldehyde: Shares the trifluoromethyl and iodine substituents but lacks the phenacylamine moiety.
4-(Trifluoromethyl)phenacylamine: Contains the phenacylamine moiety and trifluoromethyl group but lacks the iodine atom.
3-Iodo-4-(trifluoromethyl)aniline: Similar structure but with an aniline group instead of the phenacylamine moiety.
Uniqueness
3-Iodo-4-(trifluoromethyl)phenacylamine hydrochloride is unique due to the combination of the trifluoromethyl group, iodine atom, and phenacylamine moiety. This unique structure imparts distinct chemical properties and biological activities, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C9H8ClF3INO |
|---|---|
Molekulargewicht |
365.52 g/mol |
IUPAC-Name |
2-amino-1-[3-iodo-4-(trifluoromethyl)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C9H7F3INO.ClH/c10-9(11,12)6-2-1-5(3-7(6)13)8(15)4-14;/h1-3H,4,14H2;1H |
InChI-Schlüssel |
FSEQIHUKCLVSLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)CN)I)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aR,7aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B15200443.png)
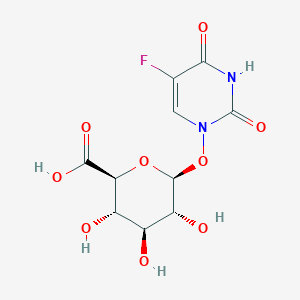
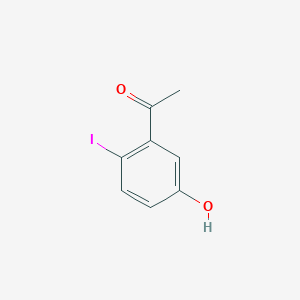
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15200464.png)
![6-chloro-5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine](/img/structure/B15200470.png)

